molecular formula C20H22ClN7O B8067878 Elimusertib (hydrochloride)

Elimusertib (hydrochloride)

カタログ番号 B8067878
分子量: 411.9 g/mol
InChIキー: KWQNBYGUBHMRPY-BTQNPOSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elimusertib, also known as BAY-1895344, is an orally available ataxia telangiectasia and Rad3-related (ATR)-specific kinase inhibitor . It has potential antineoplastic activity . Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR, which prevents ATR-mediated signaling . This inhibits DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in ATR-overexpressing tumor cells .


Synthesis Analysis

The synthesis of Elimusertib involves complex pharmacokinetic behavior, which is limited to absorption processes . Dose linearity was observed from 1 to 10 mg/kg PO, while at 40 mg/kg PO bioavailability increased approximately fourfold due to saturation of first-pass metabolism .


Molecular Structure Analysis

The molecular formula of Elimusertib is C20H21N7O . The molecular weight is 375.43 .


Chemical Reactions Analysis

Elimusertib shows dose-dependent bioavailability and absorption-rate limited elimination . In vivo metabolites were identified and analyzed semi-quantitatively . A compartmental pharmacokinetic model was developed to describe the pharmacokinetic behavior .


Physical And Chemical Properties Analysis

Elimusertib has a molecular weight of 411.89 and a molecular formula of C20H22ClN7O .

科学的研究の応用

  • Preclinical Anti-Tumor Activity in Pediatric Malignancies : Elimusertib has shown significant preclinical anti-tumor activity in pediatric solid tumor models, surpassing the effectiveness of standard care chemotherapies, especially in alveolar rhabdomysarcoma patient-derived xenografts (PDX) models. This suggests a strong potential for clinical application in pediatric cancer treatments (Pusch et al., 2022).

  • Clinical Activity in Advanced Solid Tumors with DDR Defects : A phase Ib expansion trial demonstrated the safety and efficacy of Elimusertib in patients with advanced solid tumors with DNA damage response (DDR) defects, particularly in those with ATM protein loss and/or ATM putative deleterious alterations. This indicates its potential as a targeted therapy for specific cancer types (Yap et al., 2022).

  • Quantification in Human Plasma : A study developed a method for quantifying Elimusertib in human plasma, aiding in the understanding of its pharmacokinetics in clinical trials. This is crucial for determining the appropriate dosage and scheduling for therapeutic effectiveness (Kiesel et al., 2022).

  • Potential Biomarker for Treatment Response : Research on nuclear phosphorylated checkpoint kinase 1 (pCHK1) suggests it could serve as a predictive biomarker for increased sensitivity to Elimusertib, highlighting its utility in personalized cancer therapy (Sundararajan et al., 2022).

  • Anti-Lymphoma Activity and Synergy with PI3K Inhibitor : Elimusertib has shown potent anti-lymphoma activity and works synergistically with the PI3K inhibitor copanlisib, suggesting a new combination therapy approach for lymphoma treatment (Sartori et al., 2023).

作用機序

Elimusertib works by selectively binding to and inhibiting the activity of ATR . This prevents ATR-mediated signaling, inhibits DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in ATR-overexpressing tumor cells .

Safety and Hazards

Elimusertib is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .

将来の方向性

Elimusertib has shown promising antitumor activity against a range of advanced solid tumors with different putative deleterious DNA damage repair alterations . It has demonstrated efficacy in preclinical tumor models as monotherapy and synergistic antitumor activity in combination with DNA damage-inducing as well as DNA repair-compromising therapies . Further studies are needed to better identify molecular biomarkers to predict which patients are most likely to benefit from elimusertib monotherapy . Rational combination studies are also ongoing and investigating elimusertib in combination with the PARP inhibitor niraparib and with the PD-1 inhibitor pembrolizumab .

特性

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNBYGUBHMRPY-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elimusertib (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elimusertib (hydrochloride)
Reactant of Route 2
Elimusertib (hydrochloride)
Reactant of Route 3
Elimusertib (hydrochloride)
Reactant of Route 4
Reactant of Route 4
Elimusertib (hydrochloride)
Reactant of Route 5
Elimusertib (hydrochloride)
Reactant of Route 6
Reactant of Route 6
Elimusertib (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。